BenchChemオンラインストアへようこそ!

Ethyl 4-(cyclopropanecarbonyl)benzoate

Enzyme inhibition Structure-activity relationship (SAR) Medicinal chemistry

This para-substituted aryl ketone-ester hybrid features a conformationally restricted cyclopropanecarbonyl group—delivering up to 15× greater enzymatic inhibitory potency vs. flexible isopropylcarbonyl analogs in related scaffolds. The fixed bisected geometry enables specific metal-chelation and H-bonding interactions critical for 4-HPPD, DHODH, and kinase targets. Orthogonal ester/ketone reactivity supports selective hydrolysis or reductive amination, while the para-architecture permits Suzuki-Miyaura and Buchwald-Hartwig cross-coupling for library synthesis. Use as an authentic reference standard for regioisomeric purity confirmation by HPLC/GC-MS. A high-purity building block for reproducible SAR campaigns.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 863769-67-9
Cat. No. B1325467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(cyclopropanecarbonyl)benzoate
CAS863769-67-9
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2
InChIInChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3
InChIKeyXSMZWMTZXKUJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS 863769-67-9) Procurement Guide: Product Specifications and Supply Chain Intelligence


Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS 863769-67-9), also referred to as 4-carboethoxyphenyl cyclopropyl ketone, is an aryl ketone-ester hybrid with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol . Structurally, it comprises a para-substituted benzoate ester core bearing a cyclopropanecarbonyl moiety, a motif frequently exploited in medicinal chemistry for conformationally restricted pharmacophores [1]. The compound is commercially available through multiple catalog suppliers, with reported purities ranging from 95% to ≥97% and physical forms described as solid to semi-solid, with a calculated logP consensus value of approximately 2.54 [2].

Why Ethyl 4-(cyclopropanecarbonyl)benzoate Cannot Be Arbitrarily Substituted: Conformational Restriction and Regioisomeric Selectivity Risks


Substitution of ethyl 4-(cyclopropanecarbonyl)benzoate with a regioisomer such as the 3-substituted variant (ethyl 3-(cyclopropylcarbonyl)benzoate) is not chemically equivalent in synthesis or downstream applications. The para-substitution pattern dictates a distinct molecular geometry, influencing π-stacking interactions, crystal packing, and potential binding site occupancy . More critically, the cyclopropanecarbonyl group imposes a fixed bisected conformation that is not accessible to bulkier or more flexible acyl analogs (e.g., isopropylcarbonyl derivatives) [1]. This conformational restriction can result in a quantified potency enhancement of up to one order of magnitude (15×) in enzymatic inhibition assays when comparing cyclopropanecarbonyl-containing scaffolds to their isopropylcarbonyl counterparts [1]. Therefore, generic replacement with a regioisomer or a conformationally distinct acyl group introduces structural variability that can invalidate comparative SAR and compromise synthetic reproducibility.

Ethyl 4-(cyclopropanecarbonyl)benzoate: Quantified Comparative Evidence for Scientific and Procurement Decisions


Cyclopropanecarbonyl vs. Isopropylcarbonyl: Conformation-Driven 15-Fold Potency Enhancement in Enzymatic Inhibition

Cyclopropanecarbonyl derivatives exhibit a pronounced enhancement in enzyme inhibitory potency compared to their isopropylcarbonyl analogs due to a fixed bisected conformation that facilitates specific metal chelating and hydrogen bonding interactions [1]. In a direct comparison, a cyclopropanecarbonyl derivative demonstrated 15-fold greater potency than its corresponding isopropylcarbonyl analogue against 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) [1]. A second cyclopropanecarbonyl derivative showed 14-fold greater potency than its isopropylcarbonyl analogue against dihydroorotate dehydrogenase (DHODH) [1]. X-ray crystallographic analysis confirms that this ~10-15× potency enhancement is attributable to the unique conformational restriction imposed by the cyclopropyl ring, which is unavailable to the isopropylcarbonyl group [1].

Enzyme inhibition Structure-activity relationship (SAR) Medicinal chemistry

Regioisomeric Differentiation: Para-Substitution (863769-67-9) vs. Meta-Substitution (CAS 878745-20-1) in Synthetic Strategy

Ethyl 4-(cyclopropanecarbonyl)benzoate (para-isomer, CAS 863769-67-9) and ethyl 3-(cyclopropylcarbonyl)benzoate (meta-isomer, CAS 878745-20-1, also available as 3-carboethoxyphenyl cyclopropyl ketone, purity 97%) represent distinct regioisomers . The para-substitution pattern of CAS 863769-67-9 positions the cyclopropanecarbonyl and ethyl ester groups with a 180° dihedral angle across the aromatic ring, creating a linear, rod-like geometry. In contrast, the meta-isomer positions these groups with a 120° dihedral angle, resulting in a bent molecular topology . This geometric divergence directly affects the compound's behavior in Suzuki-Miyaura and Negishi cross-coupling reactions, where the orientation of the aryl ketone influences transmetalation rates and catalyst-substrate pre-coordination .

Organic synthesis Cross-coupling reactions Regioselectivity

Computed Lipophilicity Differentiation: LogP Consensus of 2.54 Enables Predictive Formulation Modeling

Ethyl 4-(cyclopropanecarbonyl)benzoate has a calculated consensus Log Po/w value of 2.54, derived from the average of five independent prediction methods (iLOGP: 2.6; XLOGP3: 2.68; WLOGP: 2.39; MLOGP: 2.04; SILICOS-IT: 3.01) . The para-cyclopropanecarbonyl substitution contributes to a moderately lipophilic profile, with a topological polar surface area (TPSA) of 43.37 Ų and predicted aqueous solubility of 0.324 mg/mL (ESOL method) . In contrast, the corresponding meta-isomer exhibits an InChIKey of XYUIDONJVHHDRG-UHFFFAOYSA-N, reflecting a distinct connectivity fingerprint . While direct comparative logP data for the meta-isomer is not available in the primary literature, the para-substituted geometry of CAS 863769-67-9 provides a defined lipophilicity baseline suitable for pharmacokinetic modeling in early-stage drug discovery.

ADME prediction Lipophilicity Computational chemistry

Commercial Purity and Physical Form Variability: Procurement Considerations Across Supplier Catalogs

Commercial availability of ethyl 4-(cyclopropanecarbonyl)benzoate varies by supplier in terms of purity and physical form, which may impact suitability for different applications. VWR (Supplier: Ambeed) lists the compound at 95% purity, described as a liquid, solid, or semi-solid, with storage at room temperature in sealed, dry conditions [1]. Bidepharm offers the compound at 95% standard purity, with batch-specific quality control documentation including NMR, HPLC, and GC reports available . CymitQuimica (Supplier: Indagoo) lists the compound at 95% purity, described as a solid . A ≥97% purity grade (Supplier: Matrix Scientific) was previously available but has been discontinued [1]. In comparison, the meta-isomer ethyl 3-(cyclopropylcarbonyl)benzoate is available from Sigma-Aldrich at 97% purity, described as a colorless oil .

Chemical procurement Quality control Supplier qualification

Ethyl 4-(cyclopropanecarbonyl)benzoate: High-Value Application Scenarios in Medicinal Chemistry and Chemical Synthesis


Scaffold for Conformationally Restricted Kinase or Metalloenzyme Inhibitor Design

The cyclopropanecarbonyl moiety of ethyl 4-(cyclopropanecarbonyl)benzoate adopts a fixed bisected conformation that enables specific metal chelating and hydrogen bonding interactions not accessible to flexible isopropylcarbonyl analogs [1]. This conformational restriction has been shown to confer up to 15-fold enhancement in enzymatic inhibitory potency in related scaffolds [1]. This scaffold is therefore suitable for medicinal chemistry programs targeting metalloenzymes such as 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) and dihydroorotate dehydrogenase (DHODH), as well as kinase targets where cyclopropyl-containing pharmacophores are implicated [2]. The para-substituted benzoate core provides a defined vector for further functionalization via ester hydrolysis or cross-coupling reactions.

Synthetic Intermediate with Orthogonal Ester and Ketone Functionalities for Sequential Derivatization

Ethyl 4-(cyclopropanecarbonyl)benzoate contains two chemically distinct carbonyl groups: an ethyl ester and an aryl ketone, enabling orthogonal synthetic manipulation [1]. The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid (4-(cyclopropanecarbonyl)benzoic acid, CAS 303021-37-6) for amide coupling or further derivatization, while the cyclopropyl ketone remains intact [2]. Alternatively, the ketone can undergo selective reduction or reductive amination without affecting the ester. This orthogonal reactivity profile, combined with the defined para-substitution geometry, makes the compound valuable for the construction of complex molecular architectures in pharmaceutical intermediate synthesis.

Building Block for Cross-Coupling Reactions in Parallel Synthesis Libraries

The para-substituted benzoate framework of ethyl 4-(cyclopropanecarbonyl)benzoate positions the aryl ring for participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings [1]. The compound can serve as a versatile building block in parallel synthesis workflows for generating diverse compound libraries. The calculated lipophilicity (consensus Log Po/w = 2.54) and topological polar surface area (TPSA = 43.37 Ų) of the parent scaffold place it within favorable drug-like property space [2], making it a suitable starting point for hit-to-lead optimization campaigns.

Reference Standard for Regioisomeric Quality Control in Synthetic Chemistry

Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS 863769-67-9, para-isomer) is structurally distinct from its meta-substituted regioisomer ethyl 3-(cyclopropylcarbonyl)benzoate (CAS 878745-20-1) [1]. The para-isomer can be utilized as an authentic reference standard for HPLC or GC-MS method development to confirm regioisomeric purity in synthetic products where substitution pattern is critical [2]. Its well-characterized physicochemical properties, including boiling point (352.9°C at 760 mmHg) and density (1.181 g/cm³), support its use as a calibration standard in analytical chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(cyclopropanecarbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.